

An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzonitrile

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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroacetyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and detailed analytical characterization methods for **3-(2,2,2-Trifluoroacetyl)benzonitrile**. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Physicochemical Data

The fundamental molecular properties of **3-(2,2,2-Trifluoroacetyl)benzonitrile** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₄ F ₃ NO	[1]
Molecular Weight	199.13 g/mol	[1]
CAS Number	23568-85-6	
SMILES	FC(F) (F)C(=O)C1=CC=CC(=C1)C# N	
InChIKey	Not available in cited sources	

Putative Experimental Protocols

While specific literature detailing the synthesis and characterization of **3-(2,2,2-Trifluoroacetyl)benzonitrile** is not readily available, a plausible synthetic route can be devised based on established organometallic reactions with nitriles. The following protocols are proposed based on general methodologies for the synthesis of trifluoromethyl ketones from benzonitrile precursors.

Synthesis of 3-(2,2,2-Trifluoroacetyl)benzonitrile via a Ruppert-Prakash-type Reaction

This proposed synthesis involves the nucleophilic trifluoromethylation of 3-cyanobenzoyl chloride, a common method for creating trifluoromethyl ketones.

Materials and Equipment:

- 3-Cyanobenzoyl chloride
- Trifluoromethyltrimethylsilane (TMSCF_3 , Ruppert-Prakash reagent)
- Tetrabutylammonium fluoride (TBAF), 1M solution in THF
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel

- Inert atmosphere setup (Nitrogen or Argon)
- Ice bath
- Rotary evaporator
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen, dissolve 3-cyanobenzoyl chloride (1 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
- Addition of Reagents: To the stirred solution, add trifluoromethyltrimethylsilane (1.2 equivalents) via syringe. Subsequently, add the TBAF solution (0.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.
- Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
- Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **3-(2,2,2-Trifluoroacetyl)benzonitrile**.

Characterization of 3-(2,2,2-Trifluoroacetyl)benzonitrile

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the protons on the benzene ring. The integration of these signals should correspond to four protons.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (~118 ppm), the carbonyl carbon (~180 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, ~117 ppm), and the aromatic carbons.
- ^{19}F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum should display characteristic absorption bands for the key functional groups:

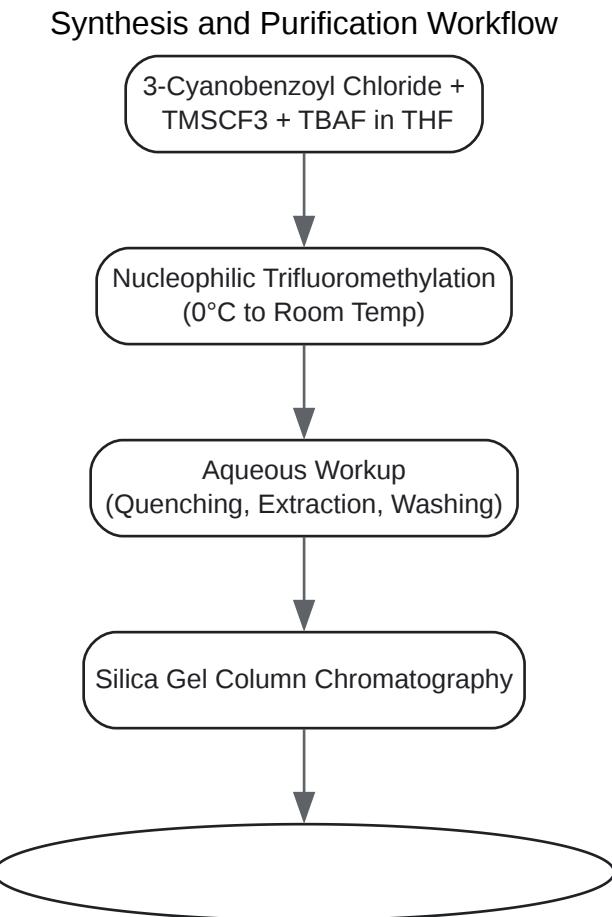
- Nitrile ($\text{C}\equiv\text{N}$) stretch: A sharp, medium-intensity peak around 2230 cm^{-1} .
- Carbonyl ($\text{C}=\text{O}$) stretch: A strong, sharp peak in the range of $1700\text{-}1730\text{ cm}^{-1}$. The electron-withdrawing trifluoromethyl group may shift this to a higher wavenumber.
- C-F stretches: Strong absorptions in the region of $1100\text{-}1300\text{ cm}^{-1}$.
- Aromatic C-H stretches: Peaks above 3000 cm^{-1} .

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The mass spectrum will show the molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

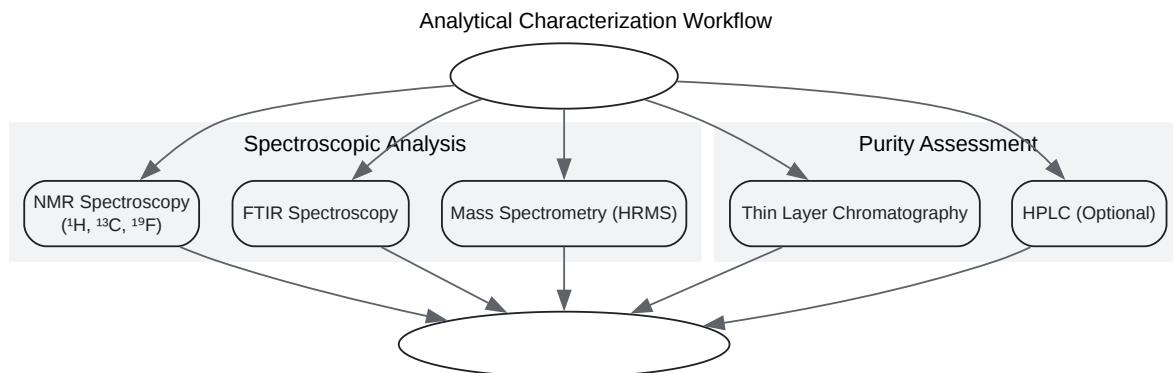
Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **3-(2,2,2-Trifluoroacetyl)benzonitrile**.



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Caption: A generalized workflow for the synthesis and purification of the target compound.



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Caption: A logical workflow for the analytical characterization of the synthesized product.

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References

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